![molecular formula C9H9N3O2 B3011333 2-Amino-3-methylbenzimidazole-5-carboxylic acid CAS No. 1780270-04-3](/img/structure/B3011333.png)
2-Amino-3-methylbenzimidazole-5-carboxylic acid
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Overview
Description
“2-Amino-3-methylbenzimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “2-Amino-3-methylbenzimidazole-5-carboxylic acid”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
While specific structural analysis for “2-Amino-3-methylbenzimidazole-5-carboxylic acid” is not available, benzimidazole, its core structure, is a key heterocycle in therapeutic chemistry .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are accelerated in the presence of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . An acid-catalyzed reaction mechanism is suggested based on the identification of intermediate arylamides .Scientific Research Applications
Antidiabetic Applications
Benzimidazole derivatives, including those related to 2-Amino-3-methylbenzimidazole-5-carboxylic acid, have been identified as potent inhibitors of enzymes involved in diabetes management . They are explored for their potential to act as antidiabetic agents, offering a new avenue for therapeutic intervention in the treatment of diabetes.
Anticancer Properties
The structure of benzimidazole is conducive to binding with various biological targets, making it a valuable scaffold in anticancer drug design . Research has shown that certain benzimidazole analogs can interfere with cancer cell proliferation and may be developed into effective anticancer drugs.
Antimicrobial Activity
Benzimidazole compounds have demonstrated significant antimicrobial properties. They are studied for their ability to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics in an era of increasing antibiotic resistance .
Antiparasitic Effects
The pharmacological profile of benzimidazole derivatives extends to antiparasitic activity. These compounds have been used to target parasitic infections, providing a chemical basis for the development of treatments against parasitic diseases .
Analgesic Uses
Benzimidazole derivatives are also known for their analgesic properties. They have been investigated for their efficacy in pain management, potentially leading to new classes of pain-relieving drugs .
Antiviral and Antihistamine Applications
The versatility of benzimidazole derivatives is further exemplified by their use in antiviral and antihistamine medications. These compounds can inhibit viral replication and mitigate allergic reactions, respectively, highlighting their broad therapeutic potential .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
For instance, they can act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole derivatives have been associated with influencing inflammatory pathways and fatty acid metabolism .
Result of Action
Benzimidazole derivatives are known for their wide range of biological properties .
Action Environment
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Future Directions
The future directions for “2-Amino-3-methylbenzimidazole-5-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, potential applications, and safety profiles. The accelerated synthesis method has been scaled up to establish the substituent-dependence and to isolate products for NMR characterization .
properties
IUPAC Name |
2-amino-3-methylbenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-4-5(8(13)14)2-3-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZHWXCSPQDIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methylbenzimidazole-5-carboxylic acid |
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